13-O-去乙酰紫杉醇 Z

描述

Synthesis Analysis

The synthesis of 13-O-Deacetyltaxumairol Z and similar taxane diterpenoids often involves intricate procedures that highlight the complexity of these molecules. While specific details on the synthesis of 13-O-Deacetyltaxumairol Z are not directly mentioned, the synthesis of related compounds involves key steps like the diastereoselective Mannich reaction, which is crucial for forming the core structure of many taxane derivatives (Wen et al., 2007). Such methods underscore the challenges in synthesizing complex natural products and the innovative strategies required to assemble their intricate molecular architectures.

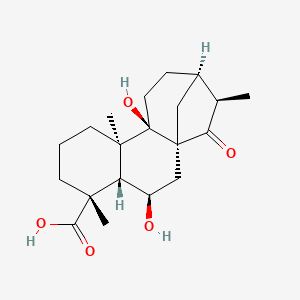

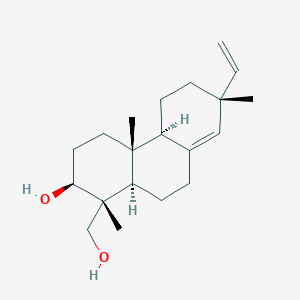

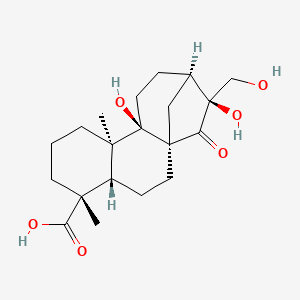

Molecular Structure Analysis

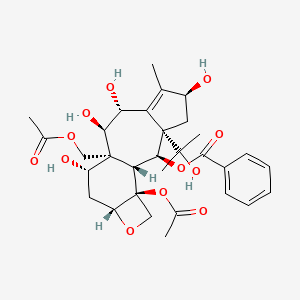

The molecular structure of 13-O-Deacetyltaxumairol Z, like other taxoids, includes an intricate arrangement of rings and functional groups that define its chemical reactivity and physical properties. The structural elucidation of taxumairols relies heavily on advanced spectroscopic techniques, including two-dimensional (2D)-NMR analysis (Shen et al., 2002). These methods provide detailed insights into the spatial arrangement of atoms within the molecule, which is critical for understanding its biological and chemical behavior.

Chemical Reactions and Properties

Taxane diterpenoids participate in various chemical reactions, reflecting their complex chemical properties. The functional groups present within 13-O-Deacetyltaxumairol Z, such as esters and hydroxyls, are reactive sites that can undergo modifications through reactions like hydrolysis, oxidation, and esterification. These reactions are essential for modifying the taxane core to enhance its biological activity or to study its mechanism of action. The chemical properties of taxane derivatives also include their ability to interact with biological macromolecules, a feature underpinned by their complex molecular structure.

Physical Properties Analysis

The physical properties of 13-O-Deacetyltaxumairol Z, including solubility, melting point, and crystallinity, are influenced by its molecular structure. Taxane derivatives often exhibit low solubility in water but are soluble in organic solvents, a characteristic important for their extraction and purification from natural sources. The purification process itself, involving techniques like chromatography, plays a crucial role in obtaining taxane derivatives with high purity and yield, as demonstrated in the isolation of related compounds from Taxus species (Pyo et al., 2006).

科学研究应用

紫杉醇,包括 13-O-去乙酰紫杉醇 Z,从紫杉属物种中分离:紫杉醇 X-Z,包括 13-O-去乙酰紫杉醇 Z,从台湾紫杉中分离。这些化合物是 11(15-->1)-阿贝紫杉体系的衍生物,具有环氧系统。研究了它们独特的结构性质,这些性质来自广泛的 2D-NMR 分析 (Shen 等,2002)。

苏门答腊紫杉的紫杉二萜类:紫杉醇 Q 和 13-O-乙酰华叶醇,以及 13-O-去乙酰紫杉醇 Z,从苏门答腊紫杉的叶子和树枝中分离。这些化合物对某些肿瘤细胞系表现出显着的细胞毒性,表明它们在癌症研究中的潜力 (Shen 等,2002)。

阿尔茨海默病治疗的潜力:一项关于曼尼希碱衍生物的研究,包括与 13-O-去乙酰紫杉醇 Z 在结构上相关的化合物,展示了与阿尔茨海默病治疗相关多功能生物活性。这些活性包括抑制乙酰胆碱酯酶等酶、抗氧化活性和神经保护作用 (Cao 等,2021)。

癌症治疗中组蛋白去乙酰化酶抑制剂的研究:组蛋白去乙酰化酶抑制剂是癌症治疗研究中的一个关键领域,13-O-去乙酰紫杉醇 Z 等化合物可能由于其结构性质和生物活性而与此领域相关 (Zhao 等,2020)。

多发性骨髓瘤中 HDAC6 抑制剂的研究:组蛋白去乙酰化酶 6 (HDAC6) 抑制剂的研究,其中可能包括 13-O-去乙酰紫杉醇 Z 等化合物的衍生物,在多发性骨髓瘤的治疗中显示出前景 (Lee 等,2018)。

DT-13 的潜在治疗靶点:虽然与 13-O-去乙酰紫杉醇 Z 没有直接关系,但本研究强调了 DT-13 的治疗潜力,DT-13 是一种具有多种药理作用的化合物,包括抗肿瘤、抗炎和免疫调节作用。这一研究背景丰富了对类似化合物的理解 (Khan 等,2018)。

其他紫杉醇及其衍生物的研究:对紫杉醇 M 和紫杉种子中相关化合物的研究,突出了这些化合物在药理学领域的重要性及其潜在治疗应用 (Shen 等,1999)。

作用机制

Target of Action

13-O-Deacetyltaxumairol Z is a natural compound isolated from extracts of the Formosan Taxus mairei The primary targets of this compound are currently not well-defined in the literature

Mode of Action

It is known to be an inhibitor

Biochemical Pathways

Given its origin from the taxus species, it may share some similarities with other taxane diterpenoids, which are known to interfere with microtubule function

Result of Action

As an inhibitor , it likely interferes with the normal function of its target molecules, leading to changes at the cellular level. More research is needed to elucidate these effects.

属性

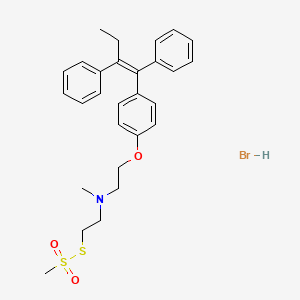

IUPAC Name |

[(1R,2S,3S,5S,8R,9R,10R,11S,13R,16S)-16-acetyloxy-10-(acetyloxymethyl)-5,8,9,11-tetrahydroxy-3-(2-hydroxypropan-2-yl)-6-methyl-14-oxatetracyclo[8.6.0.03,7.013,16]hexadec-6-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H40O12/c1-15-19(34)12-30(28(4,5)39)22(15)23(36)25(37)29(13-40-16(2)32)20(35)11-21-31(14-41-21,43-17(3)33)24(29)26(30)42-27(38)18-9-7-6-8-10-18/h6-10,19-21,23-26,34-37,39H,11-14H2,1-5H3/t19-,20-,21+,23+,24-,25-,26-,29+,30-,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZPGQOGNFFVNFT-LPRGFTSCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(C3(C(CC4C(C3C(C2(CC1O)C(C)(C)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)COC(=O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@]2(C[C@@H]1O)C(C)(C)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)COC(=O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H40O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

604.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How was the structure of 13-O-Deacetyltaxumairol Z determined?

A2: The researchers utilized extensive two-dimensional (2D) nuclear magnetic resonance (NMR) analysis to determine the structure of 13-O-Deacetyltaxumairol Z []. This technique allows for the identification of individual atoms and their connections within a molecule, leading to the complete structural assignment.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。